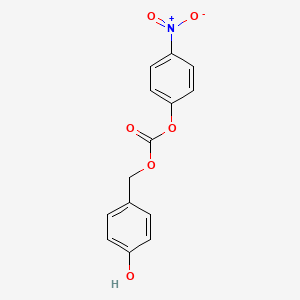
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbonato de (4-hidroxifenil)metil 4-nitrofenilo es un compuesto orgánico con la fórmula molecular C14H11NO6. Es un derivado del fenol y el nitrofenol, caracterizado por la presencia de grupos funcionales hidroxilo y nitro en un esqueleto de carbonato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del carbonato de (4-hidroxifenil)metil 4-nitrofenilo normalmente implica la reacción del alcohol 4-hidroxibencílico con cloroformiato de 4-nitrofenilo. La reacción se lleva a cabo en presencia de una base, como piridina o trietilamina, que actúa como catalizador. Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-25 °C para garantizar un rendimiento y una pureza óptimos .
Métodos de producción industrial
A escala industrial, la producción de carbonato de (4-hidroxifenil)metil 4-nitrofenilo sigue rutas sintéticas similares, pero con condiciones de reacción mejoradas para maximizar la eficiencia. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mantener parámetros de reacción consistentes y mejorar la escalabilidad. El uso de reactivos de alta pureza y técnicas avanzadas de purificación, como la recristalización y la cromatografía, garantiza la producción de compuestos de alta calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El carbonato de (4-hidroxifenil)metil 4-nitrofenilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo carbonato puede sufrir reacciones de sustitución nucleófila
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidrógeno gaseoso (H2) en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como aminas y alcoholes pueden reaccionar con el grupo carbonato en condiciones suaves
Principales productos formados
Oxidación: Quinonas y compuestos relacionados.
Reducción: Aminas e hidroxilaminas.
Sustitución: Carbamatos y ésteres
Aplicaciones en investigación científica
El carbonato de (4-hidroxifenil)metil 4-nitrofenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se emplea en el estudio de la cinética enzimática y como sustrato para diversos ensayos bioquímicos.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como profármaco para la terapia dirigida.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas .
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
El mecanismo de acción del carbonato de (4-hidroxifenil)metil 4-nitrofenilo implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: Enzimas como esterasas y proteasas que catalizan la hidrólisis del grupo carbonato.
Vías involucradas: La hidrólisis del grupo carbonato libera compuestos activos que pueden interactuar con dianas celulares, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
4-Nitrofenol: Un compuesto fenólico con un grupo nitro, utilizado como precursor en la síntesis de diversos productos químicos.
1-Boc-4-AP: Un compuesto utilizado como intermedio en la fabricación de fentanilo y derivados relacionados.
Unicidad
El carbonato de (4-hidroxifenil)metil 4-nitrofenilo es único debido a sus grupos funcionales duales, que le permiten participar en una amplia gama de reacciones químicas. Su capacidad para actuar tanto como nucleófilo como electrófilo lo convierte en un compuesto versátil en la química sintética y las aplicaciones bioquímicas .
Propiedades
Número CAS |
285120-07-2 |
|---|---|
Fórmula molecular |
C14H11NO6 |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO6/c16-12-5-1-10(2-6-12)9-20-14(17)21-13-7-3-11(4-8-13)15(18)19/h1-8,16H,9H2 |
Clave InChI |
ZRTHTTUSXWJFOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


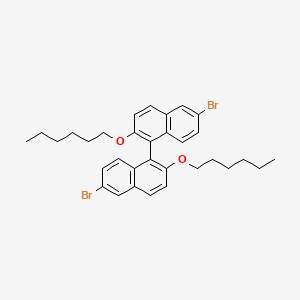
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
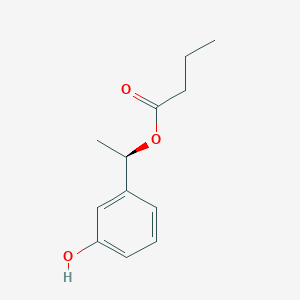
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
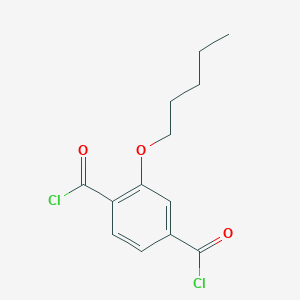
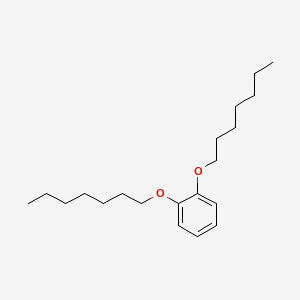

![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)
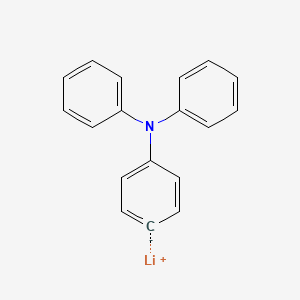
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)

